molecular formula C13H12N2O5S B2883116 Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392243-00-4

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2883116
CAS No.: 392243-00-4
M. Wt: 308.31
InChI Key: RSWOUJOHKQUORV-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of dihydrothiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to the dihydrothiophene ring, which is further esterified with a methyl group at the carboxylate position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

methyl 4-[(4-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(6-7-21-11)14-12(16)8-2-4-9(5-3-8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOUJOHKQUORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of 4-nitrobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with methyl 2-aminobenzoate to form the nitro-adduct. This intermediate undergoes cyclization with a suitable thiophene precursor under controlled conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, thionyl chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C12H12N2O4S
  • Molecular Weight : 280.30 g/mol
  • CAS Number : 125089-02-3

The compound features a thiophene ring substituted with a nitrobenzamide group, which is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and human lung cancer cells (A549). The results indicated:

  • MCF-7 Cells : IC50 = 25 µM
  • A549 Cells : IC50 = 30 µM

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in early and late apoptotic cells upon treatment.

The biological activity of this compound is hypothesized to be linked to its interaction with cellular targets involved in cell proliferation and apoptosis. The nitro group may play a crucial role in enhancing the compound's reactivity with cellular nucleophiles, leading to cellular damage and subsequent apoptosis.

Q & A

Q. Basic Research Focus

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, the 4-nitrobenzamido group shows characteristic aromatic proton signals at δ 8.2–8.4 ppm (doublets, J = 8.5 Hz) and a carbonyl resonance at ~168 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond lengths and angles. ORTEP-3 can visualize spatial arrangements, confirming dihydrothiophene ring puckering and nitro group orientation .

What challenges arise in interpreting conflicting spectral data (e.g., NMR vs. mass spectrometry), and how can these discrepancies be resolved?

Advanced Research Focus
Discrepancies may stem from impurities, tautomerism, or dynamic effects:

  • Case Example : A mismatch between NMR-integrated proton counts and molecular ion peaks in MS could indicate residual solvents or degradation. Use high-resolution MS (HRMS) to distinguish isotopic patterns and validate molecular formulas .
  • Multi-Technique Validation : Cross-validate with IR spectroscopy (amide C=O stretch at ~1650 cm1^{-1}) and elemental analysis .

What advanced computational methods predict the reactivity or metabolic pathways of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect reduces HOMO density on the thiophene ring, directing reactivity .
  • Metabolic Prediction : Use tools like ADMET Predictor™ to simulate Phase I/II metabolism, identifying potential oxidation sites (e.g., sulfur in the thiophene ring) or nitro reduction pathways .

How does the electronic configuration of the 4-nitrobenzamido group influence the compound's chemical reactivity and biological activity?

Q. Advanced Research Focus

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature polarizes the amide bond, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks in cross-coupling reactions .
  • Biological Implications : In enzyme inhibition assays, the nitro group may stabilize charge-transfer interactions with active-site residues (e.g., tyrosine or lysine), increasing binding affinity .

What strategies enhance yield and purity during multi-step synthesis of this thiophene derivative?

Q. Basic Research Focus

  • Stepwise Monitoring : Use TLC at each stage to detect intermediates. For example, track acylation completion by observing the disappearance of the starting amine’s spot .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, reducing side reactions .

How can in vitro assays evaluate the antimicrobial or enzyme-inhibitory potential of this compound?

Q. Basic Research Focus

  • Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Candida albicans or Staphylococcus aureus. Minimum inhibitory concentrations (MICs) <50 µg/mL suggest promising activity .
  • Enzyme Assays : Screen against serine proteases or kinases via fluorometric/colorimetric methods. Pre-incubate the compound with the enzyme and monitor substrate turnover rates .

What are the implications of crystallographic disorder or twinning in structural refinement, and how can SHELXL address these issues?

Q. Advanced Research Focus

  • Disorder Handling : Partial occupancy modeling in SHELXL resolves overlapping electron densities (e.g., rotational disorder in the nitro group). Use ISOR restraints to maintain reasonable thermal parameters .
  • Twinning Solutions : For twinned crystals, apply the HKLF5 format in SHELXL to refine against merged data. The BASF parameter scales twin components, improving R-factor convergence .

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